N,N-Dibutyl-4-ethenylaniline
Overview
Description
N,N-Dibutyl-4-ethenylaniline: is an organic compound with the molecular formula C₁₆H₂₅N. It features a planar aniline ring with an ethenyl group extending the π-conjugation. The two n-butyl groups on the nitrogen atom introduce steric hindrance, influencing the molecule’s packing and intermolecular interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dibutyl-4-ethenylaniline can be synthesized using the Sonogashira coupling reaction. This reaction involves the coupling of monobromobiphenyl and dibromobiphenyl with N,N-dibutyl-4-ethynylaniline as raw materials. The reaction typically occurs in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: N,N-Dibutyl-4-ethenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can undergo electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
N,N-Dibutyl-4-ethenylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which N,N-Dibutyl-4-ethenylaniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethenyl group allows for π-conjugation, which can influence the compound’s binding affinity and reactivity. The steric hindrance introduced by the n-butyl groups affects the molecule’s overall conformation and interactions with other molecules .
Comparison with Similar Compounds
- N,N-Dibutyl-4-ethynylaniline
- N,N-Dibutyl-4-vinylbenzenamine
- N,N-Dibutyl-4-vinylaniline
- p-Dibutylaminostyrene
Comparison: N,N-Dibutyl-4-ethenylaniline is unique due to its specific ethenyl group, which extends the π-conjugation and influences its chemical reactivity and interactions. Compared to similar compounds, it offers distinct steric and electronic properties that make it suitable for specific applications in research and industry .
Properties
IUPAC Name |
N,N-dibutyl-4-ethenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N/c1-4-7-13-17(14-8-5-2)16-11-9-15(6-3)10-12-16/h6,9-12H,3-5,7-8,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVBRFJCUBOPFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578080 | |
Record name | N,N-Dibutyl-4-ethenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30578080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160469-44-3 | |
Record name | N,N-Dibutyl-4-ethenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30578080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dibutyl-4-ethenylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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